molecular formula C13H9NO3 B023985 2-Hydroxy-7-nitrofluorene CAS No. 6633-40-5

2-Hydroxy-7-nitrofluorene

Cat. No. B023985
CAS RN: 6633-40-5
M. Wt: 227.21 g/mol
InChI Key: VFTOHJFKIJLYKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Nitrofluorenone, a closely related compound, provides insights into the chemical processes that could be applied to or are similar to those for 2-Hydroxy-7-nitrofluorene. The optimal conditions for its synthesis involve oxidation and nitration, with water as a solvent and specific ratios of reactants, highlighting a methodological approach to achieving high purity and yield of nitrofluorene derivatives (Zhao, 2009).

Molecular Structure Analysis

The structure of nitrofluorene compounds is characterized by the presence of nitro groups attached to the fluorene ring, which significantly influences their chemical behavior and physical properties. For 2-Hydroxy-7-nitrofluorene, the hydroxy and nitro substituents are expected to affect its electronic distribution and steric configuration, impacting its reactivity and interaction with biological systems.

Chemical Reactions and Properties

The metabolism of 2-nitrofluorene by the fungus Cunninghamella elegans has been studied, resulting in several metabolites, including hydroxylated forms which could be analogous to the reactions 2-Hydroxy-7-nitrofluorene undergoes in environmental or biological contexts (Pothuluri et al., 1996). This demonstrates the compound's potential to undergo biotransformation, leading to various metabolites with different properties and biological activities.

Physical Properties Analysis

While specific details on the physical properties of 2-Hydroxy-7-nitrofluorene are not directly available, examining similar compounds like 2-Nitrofluorenone provides a basis for understanding. These compounds generally exhibit solid-state characteristics with specific melting points, solubilities, and spectral properties that can be influenced by their nitro and hydroxy substituents.

Chemical Properties Analysis

The chemical properties of nitro-PAHs, including 2-Hydroxy-7-nitrofluorene, are significantly defined by their nitro groups, which contribute to their mutagenic and carcinogenic potential. These compounds can undergo reactions such as nitroreduction, leading to the formation of reactive intermediates capable of binding to DNA, RNA, and proteins, contributing to their biological effects (Mulder et al., 1982; Ritter et al., 2002).

Scientific Research Applications

  • Carcinogenic and Mutagenic Properties :

    • 2-Nitrofluorene (NF) acts as a moderate initiator and weak promoter of chemical carcinogenesis in rats. Its metabolites, including hydroxylated nitrofluorene, are notably mutagenic, suggesting a role in carcinogenesis (Möller et al., 1989).
    • The nitroreduction of 2,7-dinitrofluorene results in the formation of DNA adducts, indicating potential carcinogenic and mutagenic effects (Ritter et al., 2002).
    • The metabolism of 2-nitrofluorene in rats leads to the production of mutagenic metabolites, which contribute to its carcinogenic properties (Möller et al., 1987).
  • Impact on Sperm Motility :

    • Derivatives of 2-nitrofluorene, including potentially 2-Hydroxy-7-nitrofluorene, can significantly affect human sperm motility (Leijonhufvud et al., 1994).
  • Estrogenic Activity :

    • The estrogenic activity of 2-nitrofluorene is attributed to its metabolism by liver microsomes, particularly the formation of a 7-hydroxylated metabolite (Fujimoto et al., 2003).
  • Role in Metabolic Pathways :

    • 2-Nitrofluorene quickly enters metabolic pathways related to carcinogenesis in rats, and its hydroxylated metabolites are among the most mutagenic (Möller et al., 1985).
  • Molecular Dynamics and Spectral Oscillations :

    • Studies on 2-amino- and 2-hydroxy-7-nitrofluorene highlight their molecular dynamics and spectral oscillations in polynucleotides, which are crucial for understanding polar solvation and relaxation pathways (Karunakaran et al., 2008).

Safety And Hazards

2-Hydroxy-7-nitrofluorene is considered a hazardous compound . It is recommended to store this material in a refrigerator . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical attention if symptoms such as redness or irritation develop .

Future Directions

The future directions of research on 2-Hydroxy-7-nitrofluorene could involve a comprehensive understanding of its biotransformation process and the activation of various Nitropolycyclic Aromatic Hydrocarbons (NPAHs) catalyzed by human P450 enzyme . This could aid in the development of new methods for the detection and analysis of NPAHs in environmental samples .

properties

IUPAC Name

7-nitro-9H-fluoren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTOHJFKIJLYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Record name 2-HYDROXY-7-NITROFLUORENE
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DSSTOX Substance ID

DTXSID2074871
Record name 2-Hydroxy-7-nitrofluorene
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Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-hydroxy-7-nitrofluorene is a solid.
Record name 2-HYDROXY-7-NITROFLUORENE
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Product Name

2-Hydroxy-7-nitrofluorene

CAS RN

6633-40-5
Record name 2-HYDROXY-7-NITROFLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20506
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 7-Nitro-9H-fluoren-2-ol
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Record name Fluoren-2-ol, 7-nitro-
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Record name MLS002667838
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Record name 2-Hydroxy-7-nitrofluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
V Karunakaran, M Pfaffe, I Ioffe… - The Journal of …, 2008 - ACS Publications
… For practical work with polynucleotides, considerations of chemical stability suggest that 2-hydroxy-7-nitrofluorene (HNF) is incorporated for a first series of experiments. We ask to what …
Number of citations: 17 pubs.acs.org
WA Vance, YY Wang… - Environmental …, 1987 - Wiley Online Library
Twenty‐nine derivatives of fluorene were tested for mutagenic potency in four strains of Salmonella typhimurium with and/or without S9 microsomal activation. The effects of a second …
Number of citations: 41 onlinelibrary.wiley.com
HF Andrew, N Campbell, JT Craig… - Journal of the Chemical …, 1968 - pubs.rsc.org
… The filtered solution on cooling gave crude 2-hydroxy-7-nitrofluorene, which was boiled in sulphur-free xylene (200 ml.) with dimethyl sulphate (35 ml.) and potassium carbonate (50 8.) …
Number of citations: 2 pubs.rsc.org
WA Vance, YY Wang, HS Okamoto - Mutation research, 1985 - hero.epa.gov
The effect of structure/activity relationships of electron withdrawing and electron donating groups on the mutagenicity of 2, 7 disubstituted fluorenes was studied in Salmonella strains …
Number of citations: 17 hero.epa.gov
VP Kreiter, WA Bonner… - Journal of the American …, 1954 - ACS Publications
… The dissociation constants of 3-hydroxybiphenyl, 4-hydroxybiphenyl, 3'-nitro-4-hydroxybiphenyl, 4'-nitro-4-hydroxybiphenyl, 2-hydroxyfluorene and 2-hydroxy-7-nitrofluorene havebeen …
Number of citations: 27 pubs.acs.org
A Dallmann, M Pfaffe, C Mügge… - The Journal of …, 2009 - ACS Publications
… For a proof-of-principle, we synthesized 2-hydroxy-7-nitrofluorene (HNF) as a polarity probe for oligonucleotides. The chromophore was linked into a 13mer DNA duplex, and the …
Number of citations: 35 pubs.acs.org
AK Debnath, RL Lopez de Compadre… - Journal of medicinal …, 1991 - ACS Publications
A review of the literature yielded data on over 200 aromatic and heteroaromatic nitro compounds tested for mutagenicity in the Ames test using S. typhimurium TA98. From the data, a …
Number of citations: 985 pubs.acs.org
A Dallmann - 2010 - edoc.hu-berlin.de
… Structural and dynamic perturbations in DNA upon incorporation of either fluorophore, 2-Aminopurine (2AP) or 2-Hydroxy-7-nitrofluorene (HNF), are characterized by NMR spectroscopy…
Number of citations: 5 edoc.hu-berlin.de
K Takahashi, S Kohtani, R Nakagaki - Journal of Photochemistry and …, 2007 - Elsevier
… 2-Hydroxy-7-nitrofluorene 4 was prepared according to the method reported by Hayashi and Ishikawa [13], and characterized by 1 H NMR. H NMR (500 MHz, CD 3 OD): δ 8.35 (s, 1H), …
Number of citations: 2 www.sciencedirect.com
HR Gutmann, SB Galitski, WA Foley - Cancer Research, 1967 - AACR
Two essentially noncarcinogenic aromatic amides, N-2-fluorenylbenzamide and N-(7-hydroxy-2-fluorenyl)acetamide, were converted, by synthetic N-hydroxylation, to the highly …
Number of citations: 66 aacrjournals.org

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